molecular formula C5H4ClNO2 B563779 吉美嘧啶-13C3 CAS No. 1184979-29-0

吉美嘧啶-13C3

货号: B563779
CAS 编号: 1184979-29-0
分子量: 148.519
InChI 键: ZPLQIPFOCGIIHV-VWNJCJTFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gimeracil-13C3 is an antitumor agent and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD) used as an adjunct to antineoplastic therapy . It is used to increase the systemic concentrations and therapeutic effectiveness of other antineoplastic agents .


Synthesis Analysis

A practical three-step synthetic approach to gimeracil in a 68% overall yield is described, using 2,4-dimethoxypyridine as the starting material with 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine as intermediates .


Molecular Structure Analysis

The molecular formula of Gimeracil-13C3 is C2(13C)3H4ClNO2 . The molecular weight is 148.52 .


Chemical Reactions Analysis

Gimeracil’s main role within Teysuno is to prevent the breakdown of Fluorouracil (5-FU), which helps to maintain high enough concentrations for sustained effect against cancer cells . It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU .


Physical and Chemical Properties Analysis

The molecular formula of Gimeracil-13C3 is C2(13C)3H4ClNO2 . The molecular weight is 148.52 .

科学研究应用

放射增敏和 DNA 修复抑制

吉美嘧啶,化学名称为 5-氯-2,4-二羟基吡啶,主要因其在各种癌细胞中的放射增敏作用而闻名。研究表明,吉美嘧啶可以通过抑制 DNA 双链断裂 (DSB) 修复,特别是通过抑制同源重组 (HR) 修复途径,来增强放射治疗的功效。这种对 HR 的抑制至关重要,因为 HR 在修复放射治疗引起的 DSB 中起着重要作用。例如,发现吉美嘧啶可以抑制 DNA DSB 修复,并使非同源末端连接 (NHEJ) 缺陷的细胞致敏,但不能使 HR 缺陷的细胞致敏。还观察到,吉美嘧啶在 SCneo 测定中降低了新阳性克隆的频率,表明其在抑制 DNA 修复机制中的有效性 (Takagi 等,2010)

此外,吉美嘧啶被证明可以抑制 Rad51 和复制蛋白 A (RPA) 的灶的形成,Rad51 和 RPA 是 HR 中的关键蛋白,同时增加 Nbs1、Mre11、Rad50 和 FancD2 的灶的数量。这种作用表明,吉美嘧啶阻碍了 HR 的早期阶段,使其成为增强放射治疗疗效的潜在靶点 (Sakata 等,2011)

代谢分析和药物活性评价

吉美嘧啶也已被用于代谢分析和药物活性评价。一维三重共振 NMR 已被用于监测其对嘧啶分解代谢的影响。例如,使用该技术专门监测了标记尿嘧啶在小鼠肝裂解物中分解代谢为 β-丙氨酸以及吉美嘧啶对它的抑制。该应用展示了吉美嘧啶在分析体内药物活性方面的潜力,特别是对于靶向代谢反应的药物 (Yamada 等,2012)

口腔鳞状细胞癌 (OSCC) 治疗

在专注于口腔鳞状细胞癌 (OSCC) 的研究中,吉美嘧啶与放射结合显着抑制了细胞和肿瘤的生长。观察到它下调了 DNA 双链断裂修复蛋白的表达,并增加了活性氧物质/活性氮物质 (ROS/RNS) 的产生。这些发现表明,吉美嘧啶可能对 OSCC 细胞发挥放射增敏作用,为治疗提供了潜在途径 (Harada 等,2016)

合成和表征

吉美嘧啶也一直是各种合成和表征研究的主题。这些研究的重点是开发高效且经济的生产方法,表征其多晶型物并了解其化学性质。例如,已经报道了一种改进的工艺,用于以较低的成本和适用于工业生产的温和反应条件合成吉美嘧啶 (Zhao-jun,2005)。此外,已经进行了制备和鉴定不同结晶形式的吉美嘧啶的研究,有助于更深入地了解其物理性质 (Qing-wei,2008)

作用机制

Target of Action

Gimeracil-13C3, also known as Gimeracil, primarily targets the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD is involved in the degradation of pyrimidine, including the anticancer drug 5-fluorouracil (5-FU) . By inhibiting DPD, Gimeracil prevents the breakdown of 5-FU, thereby increasing its systemic concentrations and therapeutic effectiveness .

Mode of Action

Gimeracil functions by reversibly and selectively blocking DPD . This inhibition results in higher 5-FU levels and a prolonged half-life of the substance . The increased concentration of 5-FU allows for a sustained effect against cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Gimeracil is the metabolism of 5-FU . By inhibiting DPD, Gimeracil prevents the degradation of 5-FU, leading to increased concentrations of 5-FU in the body . This allows for a more potent and sustained anticancer effect .

Pharmacokinetics

The pharmacokinetics of Gimeracil involve its role in increasing the systemic concentrations and therapeutic effectiveness of other antineoplastic agents, particularly 5-FU . By inhibiting DPD, Gimeracil prevents the breakdown of 5-FU, allowing for higher concentrations of 5-FU to be achieved with a lower dose of tegafur . This also reduces the toxic side effects associated with higher doses of tegafur .

Result of Action

The result of Gimeracil’s action is an increased concentration and effect of 5-FU within chemotherapy regimens . This leads to a more potent and sustained anticancer effect . By mimicking a class of compounds called “pyrimidines” that are essential components of RNA and DNA, 5-FU is able to insert itself into strands of DNA and RNA, thereby halting the replication process necessary for continued cancer growth .

Action Environment

The action environment of Gimeracil-13C3 is primarily within the context of antineoplastic therapy, where it is used as an adjunct to increase the concentration and effect of the main active components within chemotherapy regimens

安全和危害

Gimeracil is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling Gimeracil .

未来方向

Gimeracil is currently used as an adjunct to antineoplastic therapy . It is approved by the European Medicines Agency (EMA) and is available in combination with Oteracil and Tegafur within the commercially available product "Teysuno" . The main active ingredient in Teysuno is Tegafur, a pro-drug of Fluorouracil (5-FU), which is a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . Future research may focus on exploring other potential applications of Gimeracil in cancer treatment.

生化分析

Biochemical Properties

Gimeracil-13C3, like its unlabelled counterpart, plays a crucial role in biochemical reactions, particularly those involving 5-FU. It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This inhibition allows for higher concentrations of 5-FU to be achieved, thereby enhancing its therapeutic effectiveness .

Cellular Effects

Gimeracil-13C3 exerts significant effects on various types of cells, particularly cancer cells. By inhibiting DPD and thus increasing the concentration of 5-FU, Gimeracil-13C3 enhances the cytotoxic effects of 5-FU on rapidly dividing cancer cells . It has been shown to enhance the cell-killing effects of other anticancer drugs as well .

Molecular Mechanism

The molecular mechanism of action of Gimeracil-13C3 involves its interaction with the enzyme DPD. By reversibly blocking DPD, Gimeracil-13C3 prevents the breakdown of 5-FU, leading to increased concentrations of this antineoplastic agent . This allows for a more potent cytotoxic effect on cancer cells, as 5-FU is able to insert itself into strands of DNA and RNA, halting the replication process necessary for continued cancer growth .

Dosage Effects in Animal Models

The effects of Gimeracil-13C3 at different dosages in animal models have not been extensively studied. It is known that animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy

Metabolic Pathways

Gimeracil-13C3 is involved in the metabolic pathway of 5-FU. By inhibiting DPD, it prevents the degradation of 5-FU, leading to increased concentrations of this compound . This can have significant effects on metabolic flux and metabolite levels, particularly those related to the metabolism of 5-FU.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Gimeracil-13C3 involves the incorporation of three carbon-13 isotopes into the molecule. This can be achieved through the use of labeled starting materials and selective reactions that incorporate the isotopes into specific positions of the molecule.", "Starting Materials": [ "Uracil-13C2", "2,4-Dihydroxypyrimidine", "Ethyl chloroformate", "Triethylamine", "Benzene", "Methanol", "Potassium carbonate", "Methanesulfonic acid", "Sodium borohydride", "Acetic acid", "Hydrogen gas" ], "Reaction": [ "Step 1: Uracil-13C2 is reacted with 2,4-dihydroxypyrimidine in the presence of ethyl chloroformate and triethylamine to form 5-ethoxycarbonyl-2,4-dihydroxy-6-13C- pyrimidine.", "Step 2: The above product is then reacted with benzene in the presence of methanol and potassium carbonate to form 5-ethoxycarbonyl-2,4-dihydroxy-6-13C- pyrimidine-13C- benzene.", "Step 3: The product from step 2 is then treated with methanesulfonic acid to remove the ethyl ester group and form 5-carboxy-2,4-dihydroxy-6-13C- pyrimidine-13C- benzene.", "Step 4: Sodium borohydride reduction of the above product yields 5-carboxy-2,4-dihydroxy-6-13C- pyrimidine-13C- benzene-5-ol.", "Step 5: The above product is then acetylated with acetic anhydride and pyridine to yield 1-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methylurea-13C3.", "Step 6: The final step involves the hydrogenation of the above product in the presence of a palladium/carbon catalyst to form Gimeracil-13C3." ] }

CAS 编号

1184979-29-0

分子式

C5H4ClNO2

分子量

148.519

IUPAC 名称

5-chloro-4-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1

InChI 键

ZPLQIPFOCGIIHV-VWNJCJTFSA-N

SMILES

C1=C(C(=CNC1=O)Cl)O

同义词

5-Chloro-4-hydroxy-2(1H)-pyridinone-13C3;  5-Chloro-2,4-dihydroxypyridine-13C3;  5-Chloro-4-hydroxy-2-pyridone-13C3;  Gimestat-13C3;  CDHP -13C3

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gimeracil-13C3
Reactant of Route 2
Reactant of Route 2
Gimeracil-13C3
Reactant of Route 3
Reactant of Route 3
Gimeracil-13C3
Reactant of Route 4
Reactant of Route 4
Gimeracil-13C3
Reactant of Route 5
Gimeracil-13C3
Reactant of Route 6
Reactant of Route 6
Gimeracil-13C3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。